Imidazoline
Overview
Description
Synthesis Analysis
Imidazoline derivatives can be synthesized through various methods, including innovative one-pot synthesis techniques. For instance, a novel cationic Br initiated one-pot synthesis using olefin, nitrile, amine, and N-bromosuccinimide allows for the flexible variation of olefinic substrates and nitrile partners to achieve a range of imidazoline derivatives (Zhou et al., 2011). Similarly, continuous flow synthesis methods have been developed for the efficient production of highly functionalized imidazoline derivatives, showcasing advancements in the synthesis process for these compounds (Herath et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazolines is pivotal to their chemical behavior and potential applications. These structures can be manipulated through various synthesis methods to produce derivatives with specific characteristics and functionalities. The structural analysis is essential for understanding the reactivity and interaction of imidazolines with other molecules, underpinning their application in synthesis and as intermediates in organic reactions.
Chemical Reactions and Properties
Imidazolines participate in a wide array of chemical reactions, including palladium-catalyzed multicomponent syntheses, which allow for the creation of complex imidazoline derivatives with diverse substituents (Worrall et al., 2011). These reactions highlight the chemical versatility and utility of imidazolines in organic synthesis, offering pathways to novel compounds with potential applications in various domains.
Scientific Research Applications
1. Broad Spectrum of Biological Activities
Imidazoline derivatives have been identified with a wide range of biological activities. These include applications as active ingredients in pharmaceutical compositions, diagnostic imaging agents, insecticides, and herbicides. These compounds can exist in multiple tautomeric forms, indicating diverse chemical properties and potential applications in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).
2. Neuroprotective Effects
Imidazoline compounds have shown promise in neuroprotection, particularly in the context of ischemia. Studies have demonstrated their ability to inhibit NMDA receptor channels in neuronal cultures, which contributes to their neuroprotective effects against excitotoxicity and hypoxia (Milhaud, Fagni, Bockaert, & Lafon‐Cazal, 2000).
3. Potential in Treating Diabetes
Imidazoline compounds have been considered for the treatment of type 2 diabetes. Research indicates that these compounds can protect against interleukin 1beta-induced beta-cell apoptosis in the pancreas, which is crucial for managing both type 1 and type 2 diabetes (Zaitsev et al., 2001).
4. Inhibition of Corrosion
Imidazoline and its derivatives are effective as corrosion inhibitors, particularly in metal corrosion control. They have been studied for their mechanism of action in inhibiting corrosion, making them relevant in industrial applications (Gui Meng-ya, 2012).
5. Antinociceptive and Analgesic Effects
Imidazoline I2 receptor ligands have shown effectiveness in chronic inflammatory pain and diabetic neuropathy. They can enhance the analgesic effects of opioids in both acute phasic and chronic tonic pain, suggesting a potential role in pain management (Li & Zhang, 2011).
6. Biocidal Activity
Imidazoline derivatives have demonstrated variable bacterial growth inhibitory activity, indicating their potential use as biocidal agents against pathogenic bacterial species and yeast strains (Mocanu, Diaconu, & Bulgariu, 2021).
Future Directions
properties
IUPAC Name |
4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDZQHUAFNZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060127 | |
Record name | 1H-Imidazole, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazoline | |
CAS RN |
504-75-6, 28299-33-4 | |
Record name | 2-Imidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-IMIDAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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